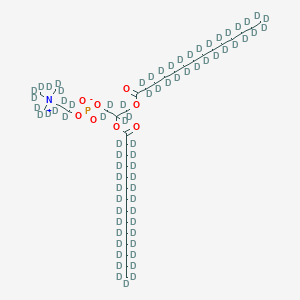
2-Nitrophenyl 6-deoxyhexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl 6-deoxyhexopyranoside is an organic compound that belongs to the class of nitrophenyl glycosides. It is a derivative of a deoxy sugar linked to a nitrophenyl group. This compound is often used in biochemical research, particularly in enzymatic assays involving glycosidic bond cleavage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl 6-deoxyhexopyranoside typically involves the glycosylation of a deoxyhexose with 2-nitrophenol. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pH conditions to ensure the formation of the desired glycosidic bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as crystallization or chromatography, to obtain the final product in a usable form.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of acids or enzymes, resulting in the cleavage of the glycosidic bond and the formation of 2-nitrophenol and the corresponding deoxyhexose.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., glycosidases).
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products:
Hydrolysis: 2-Nitrophenol and the corresponding deoxyhexose.
Reduction: 2-Aminophenyl 6-deoxyhexopyranoside.
Aplicaciones Científicas De Investigación
2-Nitrophenyl 6-deoxyhexopyranoside is widely used in biochemical research as a substrate in enzymatic assays. It is particularly useful for studying enzymes that cleave glycosidic bonds, such as glycosidases. The compound’s ability to release a chromogenic product (2-nitrophenol) upon cleavage makes it valuable for spectrophotometric assays, allowing researchers to monitor enzyme activity and kinetics.
In addition to its use in enzymology, this compound may also be employed in studies related to carbohydrate metabolism and the development of enzyme inhibitors.
Mecanismo De Acción
The primary mechanism of action for 2-Nitrophenyl 6-deoxyhexopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the glycosidic bond of the compound, facilitating its cleavage and resulting in the release of 2-nitrophenol and the deoxyhexose. The released 2-nitrophenol can be detected spectrophotometrically, providing a measure of enzyme activity.
Comparación Con Compuestos Similares
2-Nitrophenyl β-D-fucopyranoside: Another nitrophenyl glycoside used in similar enzymatic assays.
2-Nitrophenyl β-D-galactopyranoside: A substrate for β-galactosidase assays, releasing 2-nitrophenol upon cleavage.
Uniqueness: 2-Nitrophenyl 6-deoxyhexopyranoside is unique due to its specific deoxyhexose moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its interaction with enzymes and its suitability for particular assays.
Propiedades
IUPAC Name |
2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)




![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)

![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)
